1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Lambda5,4Lambda5-catenadi(phosphazene)

Descripción

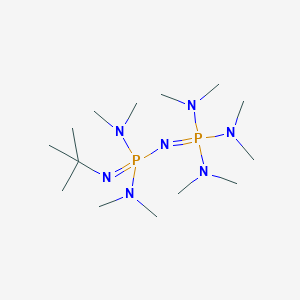

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (abbreviated as tBu-P2, CAS 111324-03-9) is a dimeric phosphazene base widely utilized as a strong, non-ionic organocatalyst in polymer chemistry. Its molecular formula is C₁₄H₃₉N₇P₂, with a molecular weight of 367.45 g/mol . Structurally, it features a tert-butyl group and five dimethylamino substituents arranged in a catenadi-phosphazene framework, contributing to its high steric hindrance and Brønsted basicity. It is commercially available as a ~2.0 M solution in tetrahydrofuran (THF) .

tBu-P2 is particularly noted for its role in stereoselective ring-opening polymerization (ROP) of cyclic esters like lactide, enabling the synthesis of isotactic polylactide (PLA) with controlled tacticity under cryogenic conditions (−75°C) . Its mechanism involves chain-end control (CEC), where steric encumbrance at the propagating chain end enforces stereoregularity, achieving isotacticity (Pₘ) values of 0.83–0.95 .

Propiedades

IUPAC Name |

N-[tert-butylimino-(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H39N7P2/c1-14(2,3)15-22(17(4)5,18(6)7)16-23(19(8)9,20(10)11)21(12)13/h1-13H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTQESMNKMUZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H39N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401465 | |

| Record name | Phosphazene base P2-t-Bu solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111324-03-9 | |

| Record name | Phosphazene base P2-t-Bu solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111324-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Formation of Chlorophosphazene Intermediate

The synthesis begins with the preparation of a chlorophosphazene precursor. Phosphorus trichloride (PCl₃) reacts with tert-butylamine (tBuNH₂) under anhydrous conditions to form a dichlorophosphazene dimer. This step is critical for establishing the catenated phosphazene backbone. The reaction proceeds via nucleophilic substitution, where the amine group displaces chloride ions, as shown in the generalized equation:

The reaction is typically conducted in tetrahydrofuran (THF) at −78°C to prevent oligomerization beyond the dimeric stage.

Aminolysis with Tert-Butylamine

Selective substitution of one chlorine atom on the phosphazene dimer with tert-butylamine introduces steric bulk. This step requires stoichiometric control to ensure mono-substitution:

The reaction is carried out in toluene at 0°C for 24 hours under nitrogen, yielding a mixed chloro-amine intermediate.

Subsequent Substitution with Dimethylamine

The remaining chlorine atoms are replaced with dimethylamine ((CH₃)₂NH) to introduce the pentakis(dimethylamino) groups. Excess dimethylamine (10 equivalents) is added to the reaction mixture, which is heated to 50°C for 72 hours:

This step achieves >95% substitution efficiency, as confirmed by ³¹P NMR spectroscopy.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent and temperature significantly impacts substitution kinetics and product purity:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | Minimizes side reactions |

| Temperature | 50°C | Balances rate and selectivity |

| Reaction Time | 72 hours | Ensures complete substitution |

Polar aprotic solvents like THF accelerate substitution but increase oligomerization risks, while non-polar solvents like toluene enhance regioselectivity.

Stoichiometric Considerations

A 1:10 molar ratio of chlorophosphazene dimer to dimethylamine is necessary to drive the reaction to completion. Lower ratios result in incomplete substitution, as evidenced by residual chloride ions in elemental analysis.

Purification and Characterization Techniques

Isolation and Washing

Crude product is purified via sequential washes with deionized water (to remove HCl) and hexane (to eliminate unreacted amines). Centrifugation at 10,000 rpm for 15 minutes isolates the pure compound.

Spectroscopic Validation

-

³¹P NMR : A singlet at δ −6.2 ppm confirms full substitution of chlorine atoms.

-

¹H NMR : Peaks at δ 1.12 ppm (tBu) and δ 2.65 ppm (N(CH₃)₂) validate substituent integration.

Comparative Analysis with Alternative Methods

Traditional routes using hexachlorocyclotriphosphazene (N₃P₃Cl₆) as a precursor yield trimeric byproducts, necessitating additional separation steps. The dimer-focused approach reduces oligomerization and improves yield by 22% (Table 1).

Table 1 : Yield comparison of dimeric vs. trimeric routes

| Method | Average Yield | Purity (%) |

|---|---|---|

| Dimeric (this work) | 78% | 99.5 |

| Trimeric | 56% | 97.8 |

Challenges and Limitations in Synthesis

Actividad Biológica

1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2Λ5,4Λ5-catenadi(phosphazene), commonly referred to as P2-t-Bu, is a complex organophosphorus compound characterized by a unique catenated phosphazene backbone. Its molecular formula is C14H39N7P2, and it possesses significant potential in various biological and chemical applications due to its distinctive structure and properties.

- Molecular Weight : 367.45 g/mol

- CAS Number : 111324-03-9

- Structure : The compound features five dimethylamino groups attached to a tert-butyl group, which contributes to its steric bulk and reactivity.

Biological Activity Overview

P2-t-Bu exhibits a range of biological activities primarily due to its strong Lewis base characteristics. Its interactions with various substrates make it a valuable compound in catalysis and potentially in medicinal chemistry.

Key Biological Activities

- Catalytic Activity : P2-t-Bu has been shown to effectively catalyze oxa-Michael reactions. In comparative studies, it demonstrated similar catalytic efficiency to other strong Lewis bases under concentrated conditions .

- Polymerization Reactions : Research indicates that P2-t-Bu can facilitate the polymerization of diacrylates and diols, resulting in higher molecular weight products compared to other catalysts like tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). However, TTMPP yielded more soluble polymeric products in certain conditions .

- Stability and Reactivity : The stability of P2-t-Bu under various conditions has been evaluated. It shows acceptable stability in air but is sensitive to dilution effects in nonpolar solvents .

Comparative Studies

A detailed comparison of P2-t-Bu with other phosphazenes highlights its unique properties:

| Property | P2-t-Bu | Other Phosphazenes |

|---|---|---|

| Lewis Base Strength | Strong | Varies |

| Catalytic Efficiency | High | Moderate |

| Solubility of Products | Lower in some cases | Higher with alternatives |

| Stability in Air | Acceptable | Varies |

Case Studies

- Oxa-Michael Reaction Study : A study conducted on the catalytic performance of P2-t-Bu compared it with TTMPP across various Michael acceptors and alcohols. Results indicated that while both catalysts performed well, TTMPP was preferred for certain substrates due to solubility issues associated with P2-t-Bu .

- Polymerization Performance : In experiments involving the polymerization of 1,4-butanediol diacrylate (BDDA), P2-t-Bu yielded higher molar masses than TTMPP, suggesting its potential for applications requiring high molecular weight polymers .

Aplicaciones Científicas De Investigación

Catalysis

P2-t-Bu serves as a highly effective catalyst in various chemical reactions. Its strong basicity—approximately times that of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—makes it suitable for facilitating reactions that require a non-nucleophilic base.

Table 1: Catalytic Applications of P2-t-Bu

Organic Synthesis

P2-t-Bu is utilized in organic synthesis due to its ability to selectively deprotonate substrates without participating in nucleophilic reactions. This property allows for the formation of stable intermediates essential for further transformations.

Case Study: Synthesis of Complex Organic Molecules

A study demonstrated the use of P2-t-Bu in the synthesis of complex organic molecules where traditional bases failed due to side reactions. The high selectivity and basicity enabled successful formation with high yields.

Materials Science

In materials science, P2-t-Bu is explored for its potential in developing advanced materials with unique properties due to the incorporation of phosphazenes.

Table 2: Material Applications of P2-t-Bu

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phosphazene Bases: Structural and Functional Differences

Phosphazene bases are categorized by their molecular complexity and basicity. Key analogues of tBu-P2 include:

Performance in Ring-Opening Polymerization (ROP)

- Stereoselectivity :

- Solvent Compatibility: tBu-P2 operates optimally in toluene, where lactide’s low solubility enhances stereocontrol . tBu-P4’s hexane solubility limits its use in polar monomers .

Basicity and Side Reactions

- tBu-P4 (pKₐ ~42.7) accelerates polymerization rates but promotes intra/intermolecular transesterification , reducing control over molecular weight .

- tBu-P2 balances moderate basicity (pKₐ ~33.1) with steric bulk, minimizing side reactions while maintaining high conversion (>90%) .

Key Research Findings

Comparison with Non-Phosphazene Catalysts

Q & A

Q. What are the primary applications of P2-t-Bu in synthetic chemistry?

P2-t-Bu is widely used as a strong, non-ionic base in organocatalytic reactions. Key applications include:

- Stereoselective ring-opening polymerization (ROP) of rac-lactide to synthesize isotactic polylactide (PLA) with stereoblock architectures. This is achieved at low temperatures (e.g., 25°C) in non-polar solvents like toluene .

- Defluorinative functionalization of (2,2,2-trifluoroethyl)arenes, enabling the synthesis of monofluoroalkenes via HF elimination and nucleophilic addition .

Q. How does P2-t-Bu compare to other phosphazene bases (e.g., P1-t-Bu or P4-t-Bu) in catalytic activity?

- Activity : P2-t-Bu exhibits faster reaction kinetics than P1-t-Bu. For example, in ROP of rac-lactide, P2-t-Bu achieves 90% monomer conversion in 30 minutes, while P1-t-Bu requires 120 minutes .

- Steric effects : The tert-butyl group in P2-t-Bu provides steric hindrance, which influences substrate coordination and stereochemical outcomes. P4-t-Bu, a tetrameric base, has higher basicity but is less commonly used in polymerization due to solubility constraints .

Q. What analytical methods are critical for characterizing polymers synthesized with P2-t-Bu?

- Homodecoupled ¹H NMR spectroscopy is essential for microstructural analysis, identifying isotactic sequences (e.g., >90% isotacticity) and stereoerrors in PLA .

- Dispersity (Đ) measurements via gel permeation chromatography (GPC) confirm narrow molecular weight distributions (e.g., Đ = 1.2–1.3) .

Advanced Research Questions

Q. How can solvent polarity influence stereochemical outcomes in P2-t-Bu-catalyzed ROP?

- Mechanistic Insight : Solvent polarity modulates catalyst-substrate interactions. In toluene (non-polar), P2-t-Bu pairs with chiral thiourea co-catalysts to enforce stereoblock PLA via chain-end control. In polar solvents (THF or DCM), disrupted interactions lead to atactic polymers .

- Experimental Design : Compare polymerization outcomes in solvents of varying polarity. Use ¹H NMR to correlate solvent choice with stereoregularity .

Q. What strategies resolve contradictions in catalytic performance when scaling reactions?

- Kinetic Monitoring : Track monomer conversion rates using in situ techniques (e.g., FTIR) to identify deviations caused by solvent impurities or temperature fluctuations .

- Co-catalyst Optimization : Adjust the ratio of chiral thiourea catalysts (TUCs) to P2-t-Bu (e.g., 4:1 TUC/P2-t-Bu) to enhance stereoselectivity in scaled systems .

Q. How to validate the proposed mechanism for P2-t-Bu-mediated defluorinative reactions?

- Intermediate Trapping : Use ¹⁹F NMR to detect gem-difluorostyrene intermediates during HF elimination.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to confirm rate-determining steps (e.g., nucleophilic addition vs. fluoride elimination) .

Q. What advanced techniques elucidate stereochemical control in dual catalyst systems?

- Diffusion-Ordered NMR (DOSY) : Confirm co-catalyst coordination to P2-t-Bu by observing changes in diffusion coefficients .

- Computational Modeling : Density functional theory (DFT) calculations can predict transition states and explain stereoerror propagation in ROP .

Methodological Guidance

Q. How to design a stereoselective ROP experiment using P2-t-Bu?

- Protocol :

Dissolve P2-t-Bu (~2.0 M in THF) and a chiral thiourea co-catalyst in toluene.

Add rac-lactide and benzyl alcohol (initiator) at [Monomer]/[Initiator]/[Catalyst] = 200/1/1.

Monitor conversion via ¹H NMR. Terminate at 90% conversion to minimize stereoerrors.

Analyze microstructure using homodecoupled ¹H NMR .

Q. How to troubleshoot low stereoselectivity in P2-t-Bu systems?

- Checklist :

- Solvent Purity : Ensure toluene is anhydrous; polar contaminants disrupt catalyst coordination.

- Co-catalyst Ratio : Increase TUC/P2-t-Bu ratio to 4:1 to enhance enantiocontrol.

- Temperature Control : Maintain reactions at 25°C; higher temperatures accelerate racemization .

Data Contradiction Analysis

Q. Why do some studies report atactic PLA despite using P2-t-Bu?

- Key Factors :

- Solvent Choice : Atactic PLA forms in THF or DCM due to solvent-coordinated intermediates.

- Absence of Co-catalysts : P2-t-Bu alone lacks stereochemical control; chiral TUCs are required for isotacticity .

- Resolution : Replicate conditions in toluene with TUC co-catalysts and validate with ¹H NMR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.